Cas no 2228211-74-1 (3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol)

3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol structure
2228211-74-1 structure
Product Name:3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol
CAS No:2228211-74-1
MF:C9H12F3N3O
MW:235.206292152405
CID:5810534
PubChem ID:165671850
Update Time:2025-07-10

3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol
    • 3-(aminomethyl)-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclobutan-1-ol
    • 2228211-74-1
    • EN300-2007429
    • Inchi: 1S/C9H12F3N3O/c10-9(11,12)7-6(3-14-15-7)8(4-13)1-5(16)2-8/h3,5,16H,1-2,4,13H2,(H,14,15)
    • InChI Key: DTKGZRUXGSPBDF-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)C1(CN)CC(C1)O)(F)F

Computed Properties

  • Exact Mass: 235.09324650g/mol
  • Monoisotopic Mass: 235.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 74.9Ų

3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol Pricemore >>

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Additional information on 3-(aminomethyl)-3-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol

Exploring the Potential of 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) in Modern Chemistry

In the ever-evolving field of organic chemistry, the compound 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) has garnered significant attention due to its unique structural features and potential applications. This molecule, characterized by its cyclobutane core and trifluoromethyl substituent, presents a fascinating case study for researchers exploring novel heterocyclic compounds. Its aminomethyl functionality further enhances its versatility, making it a valuable building block in pharmaceutical and agrochemical research.

The growing interest in fluorinated compounds like this one stems from their ability to improve metabolic stability and bioavailability in drug design. Recent trends in medicinal chemistry highlight the importance of trifluoromethyl groups in enhancing lipophilicity and membrane permeability. As researchers increasingly search for "bioisosteric replacements" and "fluorine in drug discovery," compounds such as CAS No. 2228211-74-1 offer promising solutions. The presence of both pyrazole and cyclobutane moieties in this molecule also aligns with current investigations into "constrained ring systems" for improved target selectivity.

From a synthetic chemistry perspective, the 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol structure presents interesting challenges and opportunities. The cyclobutanol group offers potential for ring-opening reactions, while the pyrazole nitrogen atoms can participate in various coordination chemistries. These characteristics make it particularly relevant to researchers studying "click chemistry applications" or "small molecule scaffolds." Recent publications have emphasized the importance of such multifunctional intermediates in streamlining synthetic routes for complex molecules.

The compound's potential extends beyond pharmaceuticals into materials science, where fluorinated building blocks are increasingly valued for their ability to modify surface properties and thermal stability. As the scientific community focuses more on "sustainable fluorination methods" and "green chemistry approaches," molecules like CAS No. 2228211-74-1 that incorporate fluorine efficiently may see growing demand. Its balanced combination of polar (aminomethyl and hydroxyl) and non-polar (trifluoromethyl) groups makes it particularly interesting for designing amphiphilic materials.

Quality control and analytical characterization of 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol present their own scientific challenges that align with current analytical chemistry trends. The presence of multiple functional groups requires sophisticated techniques like LC-MS and multidimensional NMR for proper identification. These analytical considerations connect to broader industry discussions about "impurity profiling" and "quality by design" in chemical manufacturing.

As research into privileged structures continues to advance, the unique architecture of this compound positions it as a potentially valuable scaffold. The pyrazole-cyclobutane combination offers conformational constraints that could lead to improved binding specificity in biological targets. This aligns with current drug discovery paradigms emphasizing "three-dimensional fragment libraries" and "sp3-rich compounds." The compound's hydrogen bond donor/acceptor profile further enhances its potential for molecular recognition applications.

In conclusion, 3-(aminomethyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclobutan-1-ol (CAS No. 2228211-74-1) represents an intriguing case study at the intersection of several contemporary chemical research themes. Its structural features address multiple current challenges in molecular design, from fluorination strategies to constrained ring systems. As synthetic methodologies advance and analytical techniques become more sophisticated, we can anticipate growing applications for this versatile compound across various chemistry-driven industries.

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